
5-(Benzyloxy)-2-fluoropyridine
Overview
Description
5-(Benzyloxy)-2-fluoropyridine is a pyridine derivative featuring a fluorine atom at the 2-position and a benzyloxy group (-OCH₂C₆H₅) at the 5-position of the pyridine ring. Such compounds are often intermediates in pharmaceutical and agrochemical synthesis, where the benzyloxy group can act as a protecting group or influence regioselectivity in further reactions .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes such as trypsin-1 . The role of these enzymes is to catalyze the hydrolysis of peptide bonds, a critical process in digestion and other biological functions.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process known as nucleophilic substitution . This involves the replacement of a leaving group (in this case, the fluorine atom) by a nucleophile (the enzyme or other target molecule). The resulting changes could include alterations in the structure and function of the target molecule.
Biochemical Pathways
Similar compounds have been found to influence pathways related to cell proliferation and apoptosis . These effects could have downstream impacts on cellular growth and survival.
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, depending on factors such as the route of administration and the presence of other substances . The metabolism and excretion of these compounds can also vary, potentially affecting their bioavailability and overall effects.
Result of Action
Similar compounds have been found to have anti-proliferative effects, suggesting that they may inhibit the growth of certain types of cells . Additionally, these compounds may induce the production of reactive oxygen species, which can have various effects on cellular function .
Action Environment
The action, efficacy, and stability of 5-(Benzyloxy)-2-fluoropyridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, the presence of other substances can affect the compound’s metabolism and excretion, potentially altering its effects .
Biological Activity
5-(Benzyloxy)-2-fluoropyridine is a fluorinated pyridine derivative notable for its structural characteristics, which include a benzyloxy group at the fifth position and a fluorine atom at the second position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in drug design and synthesis.
- Chemical Formula : C₁₂H₁₀FNO
- Molecular Weight : 219.22 g/mol
- Structure : The presence of the benzyloxy group enhances the compound's reactivity, making it suitable for various chemical transformations, including nucleophilic aromatic substitutions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Pyridine Derivative : Utilizing starting materials like 2-fluoropyridine.
- Substitution Reactions : Employing nucleophilic substitution methods to introduce the benzyloxy group.
- Purification : Commonly achieved through recrystallization or chromatography.
The biological activity of this compound has been primarily investigated through its derivatives, which exhibit various pharmacological properties. The compound's ability to undergo nucleophilic aromatic substitution enhances its interaction with biological targets, making it a candidate for drug development.
Case Studies and Research Findings
-
Inhibition of Human Monoamine Oxidases (hMAOs) :
- A study evaluated benzyloxy-substituted chalcones against hMAOs, revealing that compounds with similar structural features to this compound exhibited strong inhibitory actions against hMAO-B isoform, with IC50 values as low as 0.067 μM for some derivatives .
- The binding energies for these interactions were significant, indicating potential therapeutic applications in neurodegenerative diseases like Parkinson's.
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Nucleophilic Aromatic Substitution Studies :
- Research has shown that this compound can participate in nucleophilic substitutions, which are crucial for synthesizing biologically active compounds .
- The electron-withdrawing effect of the fluorine atom enhances the electrophilic nature of the aromatic ring, facilitating interactions with nucleophiles.
Comparative Analysis with Similar Compounds
Compound | Key Features | Unique Aspects |
---|---|---|
This compound | Benzyloxy group, fluorinated | Enhanced nucleophilicity |
2-Fluoropyridine | Only fluorinated | More reactive than non-fluorinated analogs |
5-(Methoxy)-2-fluoropyridine | Methoxy group instead of benzyloxy | Different electronic properties |
5-(Chloro)-2-fluoropyridine | Chlorinated | Different reactivity compared to fluoro |
The unique combination of structural features in this compound allows it to exhibit distinct chemical behavior compared to similar compounds, making it particularly valuable in synthetic chemistry and pharmaceutical applications.
Scientific Research Applications
Neuropharmacological Applications
5-(Benzyloxy)-2-fluoropyridine has been investigated for its role in treating neurodegenerative diseases, particularly Parkinson's disease (PD).
Case Study: MAO-B Inhibition
A study focused on the synthesis of benzothiazole derivatives incorporating the benzyloxy group demonstrated that these compounds exhibited potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of PD. The representative compound from this series showed an IC50 value of 0.062 µM, indicating strong inhibitory activity . This suggests that derivatives of this compound could serve as lead compounds for developing multi-targeted agents against PD.
Table 1: MAO-B Inhibition Potency of Compounds
Compound | IC50 (µM) | Inhibition Type | Neuroprotective Effect |
---|---|---|---|
3h | 0.062 | Competitive | Yes |
B10 | 0.030 | Reversible | Yes |
B15 | 0.033 | Reversible | Yes |
Antimicrobial Research
The compound has also been explored for its antibacterial properties. A series of derivatives based on the benzyloxy structure have shown promising results against various gram-positive bacteria.
Case Study: Antibacterial Activity
Research involving novel oxazolidinone derivatives containing a pyridine moiety revealed significant antibacterial activity, with one derivative exhibiting an MIC value of 0.25 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like linezolid . This suggests that modifications to the benzyloxy-pyridine scaffold can lead to effective antibacterial agents.
Table 2: Antibacterial Activity of Derivatives
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
7j | 0.25 | Staphylococcus aureus |
Other | 4-64 | Various gram-positive |
Synthetic Methodologies
This compound serves as a versatile building block in synthetic chemistry, particularly for late-stage functionalization of complex molecules.
Case Study: Late-Stage Functionalization
A study demonstrated a tandem approach involving C–H fluorination and nucleophilic aromatic substitution to synthesize diverse pyridine derivatives . This methodology allows for the introduction of various functional groups at specific positions on the pyridine ring, enhancing the compound's utility in drug design.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-(Benzyloxy)-2-fluoropyridine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution at the pyridine ring. For example, introducing the benzyloxy group via a palladium-catalyzed coupling reaction (e.g., Suzuki-Miyaura) using 5-bromo-2-fluoropyridine and benzyl alcohol derivatives. Optimize reaction temperature (80–120°C) and base selection (e.g., K₂CO₃ or Cs₂CO₃) to enhance yield. Monitor purity via TLC (silica gel, hexane/EtOAC 7:3) and confirm intermediates using NMR (δ 8.3–8.5 ppm for pyridine protons) .
Q. How can spectroscopic techniques distinguish this compound from its positional isomers?
- Methodological Answer : Use NMR to confirm fluorine substitution at the 2-position (single peak near δ -60 to -70 ppm). NMR can resolve benzyloxy protons (δ 5.1–5.3 ppm as a singlet) and pyridine ring protons (distinct coupling patterns for ortho/meta fluorine effects). FT-IR analysis of C-F stretching (~1230–1250 cm⁻¹) and aryl ether (C-O-C) bands (~1100–1200 cm⁻¹) further validates the structure .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX/ORTEP address them?
- Methodological Answer : Disordered benzyloxy groups or fluorine atoms may complicate refinement. Use SHELXL for anisotropic displacement parameter refinement and apply restraints to disordered moieties. For visualization, ORTEP-3 generates thermal ellipsoid plots to assess positional uncertainty. Validate against high-resolution data (e.g., < 0.8 Å) to minimize R-factor discrepancies. Reference similar fluoropyridine structures (e.g., 5-(4-Chlorophenyl)-2-fluoropyridine, PDB ID: E68, o2043) for comparative bond-length analysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Group Effects
Ether-Substituted Derivatives
- The bromine enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde provides a handle for nucleophilic additions. Compared to 5-(Benzyloxy)-2-fluoropyridine, this derivative is more versatile in multistep syntheses but less stable due to the aldehyde’s susceptibility to oxidation .
- 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde (CAS 1261911-72-1, ): This compound combines a fluoropyridinyl moiety with a methoxybenzaldehyde group. The fluorine at the 2-position on the pyridine ring, as in the target compound, likely enhances metabolic stability in drug candidates .
Halogen-Substituted Derivatives
5-(Bromomethyl)-2-fluoropyridine (CAS 105827-74-5, ):
The bromomethyl group (-CH₂Br) at the 5-position makes this compound highly reactive in nucleophilic substitutions (e.g., SN2 reactions). In contrast, the benzyloxy group in this compound is more stable but less reactive, favoring protective-group strategies in synthesis .2-Fluoro-5-iodopyridine ():
Replacing benzyloxy with iodine introduces significant steric bulk and polarizability. The iodo group facilitates halogen-bonding interactions, useful in crystal engineering, but increases molecular weight (MW = 223.01 g/mol vs. ~217.22 g/mol for this compound). Iodine’s leaving-group ability also makes this compound prone to displacement reactions .
Hydroxy- and Methoxy-Substituted Analogues
- 2-Fluoro-5-hydroxypyridine (): The hydroxyl (-OH) group increases acidity (pKa ~8–10) compared to benzyloxy’s non-acidic nature. This acidity enables deprotonation for metal-catalyzed couplings but requires protection in acidic or oxidizing conditions .
- This could affect binding affinity in drug-receptor interactions compared to the electron-withdrawing benzyloxy group .
Key Data Table
Properties
IUPAC Name |
2-fluoro-5-phenylmethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAGMYDTEQUFKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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